molecular formula C6H8Cl2N2 B1432005 2-(Chloromethyl)-3-methylpyrazine hydrochloride CAS No. 1609400-79-4

2-(Chloromethyl)-3-methylpyrazine hydrochloride

Cat. No. B1432005
M. Wt: 179.04 g/mol
InChI Key: WRAXUPCRCRIFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-3-methylpyrazine hydrochloride, also known as CMMP, is an organic compound with a molecular formula of C7H10Cl2N2. It is a colorless, crystalline solid that has a faint odor and is soluble in water. It is a derivative of pyrazine, a six-membered heterocyclic compound with two nitrogen atoms in its ring structure. CMMP has been used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes.

Scientific Research Applications

2-(Chloromethyl)-3-methylpyrazine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent dye for the detection of biological molecules, as a contrast agent for imaging techniques such as MRI, and as a fluorescent tracer for the detection of drugs in the body.

Mechanism Of Action

2-(Chloromethyl)-3-methylpyrazine hydrochloride has been shown to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking its activity. This inhibition can be used to study the role of enzymes in various biochemical processes. It can also be used to develop drugs that target specific enzymes.

Biochemical And Physiological Effects

2-(Chloromethyl)-3-methylpyrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The use of 2-(Chloromethyl)-3-methylpyrazine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It can also be used to study the role of enzymes in various biochemical processes. However, it has some limitations. It is not very soluble in organic solvents, and it can be difficult to separate from other compounds. In addition, it can be toxic at high concentrations.

Future Directions

There are several potential future directions for the use of 2-(Chloromethyl)-3-methylpyrazine hydrochloride. It could be used to develop drugs that target specific enzymes, as well as to develop drugs that have anti-inflammatory and anti-cancer effects. It could also be used as a fluorescent dye for the detection of biological molecules, as a contrast agent for imaging techniques such as MRI, and as a fluorescent tracer for the detection of drugs in the body. In addition, it could be used to study the role of enzymes in various biochemical processes, as well as to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

2-(chloromethyl)-3-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)9-3-2-8-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAXUPCRCRIFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methylpyrazine hydrochloride

CAS RN

1609400-79-4
Record name Pyrazine, 2-(chloromethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-3-methylpyrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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